molecular formula C16H19NO B13981982 4-(Dimethylamino)-1-(naphthalen-1-YL)butan-1-one CAS No. 77252-96-1

4-(Dimethylamino)-1-(naphthalen-1-YL)butan-1-one

Cat. No.: B13981982
CAS No.: 77252-96-1
M. Wt: 241.33 g/mol
InChI Key: HYIPNOUQNBFDER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dimethylamino)-1-(naphthalen-1-YL)butan-1-one (CAS 77252-96-1) is a ketone derivative of significant interest in chemical and pharmaceutical research. It is structurally characterized by a butan-1-one backbone substituted at the 4-position with a dimethylamino group and at the 1-position with a naphthalen-1-yl group . This compound is primarily recognized as a pharmaceutical impurity in escinalopram oxalate , a widely used selective serotonin reuptake inhibitor (SSRI), making it a critical reference standard in analytical chemistry and drug quality control processes . The primary synthetic route for this compound involves a Friedel-Crafts acylation of naphthalene, employing Lewis acid catalysts such as aluminum chloride (AlCl3) under anhydrous conditions . This method is valued for its efficiency and scalability from laboratory to industrial settings. The compound serves as a versatile building block in organic synthesis and can undergo various chemical transformations, including oxidation of the ketone group or reduction to its corresponding alcohol, 4-(dimethylamino)-1-(naphthalen-1-yl)butan-1-ol . Furthermore, naphthalene derivatives analogous to this structure are extensively investigated for their role in push-pull chromophores due to the electron-donating nature of the dimethylamino group, which is relevant for developing dyes and optical materials . Research into structurally related compounds indicates potential biological activities. Naphthalene derivatives, in general, are noted for diverse bioactivity, including antimicrobial properties . Some complex molecules featuring the naphthalen-1-yl group and dimethylamino side chain, such as the anti-tuberculosis drug Bedaquiline, demonstrate the pharmacophoric importance of this structural motif . Attention: For research use only. Not for human or veterinary use.

Properties

CAS No.

77252-96-1

Molecular Formula

C16H19NO

Molecular Weight

241.33 g/mol

IUPAC Name

4-(dimethylamino)-1-naphthalen-1-ylbutan-1-one

InChI

InChI=1S/C16H19NO/c1-17(2)12-6-11-16(18)15-10-5-8-13-7-3-4-9-14(13)15/h3-5,7-10H,6,11-12H2,1-2H3

InChI Key

HYIPNOUQNBFDER-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCC(=O)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to 4-(Dimethylamino)-1-(naphthalen-1-yl)butan-1-one involves Friedel-Crafts acylation , a classical method for introducing acyl groups onto aromatic rings:

  • Starting Materials : Naphthalene and a suitable butanone derivative bearing a dimethylamino group.
  • Catalyst : Lewis acid catalysts such as aluminum chloride (AlCl3) are employed to activate the acylating agent.
  • Reaction Conditions : Anhydrous environment and controlled temperature (often below room temperature to moderate heat) to optimize yield and minimize side reactions.
  • Mechanism : The acyl cation generated from the butanone derivative reacts electrophilically with the naphthalene ring, predominantly at the 1-position, to form the ketone linkage.

This method is widely used both in laboratory and industrial settings due to its efficiency and scalability.

Industrial Production Considerations

Industrial synthesis scales up the Friedel-Crafts acylation with careful optimization:

Alternative Synthetic Approaches

While Friedel-Crafts acylation is the main route, related literature suggests alternative or modified procedures involving:

Reaction Conditions and Data Table

Parameter Typical Conditions Notes
Catalyst Aluminum chloride (AlCl3) Lewis acid for acylation
Solvent Anhydrous dichloromethane or nitrobenzene Non-protic solvents preferred
Temperature 0°C to 50°C Control to avoid polyacylation
Reaction Time 2 to 6 hours Monitored by TLC or GC-MS
Work-up Quenching with ice-water, extraction Acid-base washes to remove catalyst
Purification Recrystallization or column chromatography Final product purity >95%
Yield 55% to 80% Dependent on scale and conditions

Chemical Reaction Analysis

Types of Chemical Transformations

The compound can undergo several reactions post-synthesis:

  • Oxidation : Conversion of the ketone to carboxylic acids or other oxidized species using oxidants like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
  • Reduction : The ketone group can be reduced to the corresponding alcohol using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
  • Substitution : The dimethylamino group can participate in nucleophilic substitution reactions, allowing for derivatization.

Reaction Conditions and Products

Reaction Type Reagents/Conditions Major Products
Oxidation KMnO4, CrO3, acidic or basic media Carboxylic acids, oxidized ketones
Reduction NaBH4, LiAlH4, protic solvents 4-(Dimethylamino)-1-(naphthalen-1-yl)butan-1-ol (alcohol)
Substitution Halides, amines, nucleophiles Functionalized derivatives

Research Discoveries and Literature Insights

  • Synthesis Optimization : Recent research highlights the importance of controlling temperature and catalyst loading to improve yield and selectivity in Friedel-Crafts acylations involving naphthalene derivatives.
  • Catalyst Innovations : Studies have explored boron-based catalysts (e.g., B(C6F5)3) for related ketone syntheses, offering milder conditions and higher selectivity, though direct application to this compound remains to be fully established.
  • Structural Analogues : Compounds such as 4-(Dimethylamino)-1-(phenyl)butan-1-one and 4-(Dimethylamino)-1-(pyridin-2-yl)butan-1-one provide comparative frameworks for understanding reactivity and properties influenced by aromatic substituents.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations References
Friedel-Crafts Acylation Lewis acid catalysis, direct acylation of naphthalene High yield, scalable Requires anhydrous conditions, sensitive to moisture
Transition Metal Catalysis Pd-catalyzed coupling (analogous) Mild conditions, selective More complex setup, costlier
Nucleophilic Substitution Alkylation of naphthalenyl intermediates Versatile, allows functionalization Multi-step, lower yields Inferred

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-1-(naphthalen-1-YL)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

4-(Dimethylamino)-1-(naphthalen-1-YL)butan-1-one has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-1-(naphthalen-1-YL)butan-1-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the naphthalene ring can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity for its targets, leading to various biological effects.

Comparison with Similar Compounds

Key Research Findings

Functional Group Impact: Dimethylamino groups enhance basicity and solubility in acidic environments, a feature shared with piperazine-based analogs (e.g., compound 16 in ).

Synthetic Yields: Butanone derivatives with arylpiperazine substituents (e.g., MK70 in ) show yields of 70–90%, suggesting that the synthesis of the target compound may follow similar efficiency trends, though direct data are unavailable.

Biological Activity

4-(Dimethylamino)-1-(naphthalen-1-YL)butan-1-one, commonly referred to as a synthetic organic compound, is notable for its potential biological activities. This compound features a dimethylamino group attached to a butanone backbone, with a naphthalene ring contributing to its unique properties. This article discusses the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H19N, indicating it consists of 15 carbon atoms, 19 hydrogen atoms, and one nitrogen atom. The structural arrangement allows for various interactions with biological molecules, influencing its pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The dimethylamino group can form hydrogen bonds and engage in electrostatic interactions, while the naphthalene ring may participate in π-π stacking interactions. These interactions enhance the compound's binding affinity and specificity for various biological targets, which may lead to diverse pharmacological effects, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
  • Neuropharmacological Effects : The compound has been investigated for potential effects on neurotransmitter systems due to the presence of the dimethylamino group.

In Vitro Studies

Research has demonstrated the compound's efficacy against various cancer cell lines. For instance, studies indicated that it exhibits cytotoxic effects on human pancreatic carcinoma (Panc-1) and triple-negative breast cancer (MDA-MB-231) cell lines. The MTT assay showed significant inhibition of cell viability at specific concentrations (e.g., complete disruption of MDA-MB-231 colony growth at 2 µM) .

In Vivo Studies

In xenograft models, the compound displayed promising antitumor activity. It effectively increased intracellular levels of acetyl-histone H3 and P21 while inducing G1 cell cycle arrest in treated cells. These findings suggest that this compound may have a favorable pharmacokinetic profile and low toxicity in animal models .

Summary of Biological Activities

Activity Effect Study Reference
AnticancerInhibits proliferation in Panc-1 and MDA-MB-231
NeuropharmacologicalPotential modulation of neurotransmitter systems
Apoptosis InductionInduces apoptosis in cancer cells

Case Studies

Several case studies have focused on the therapeutic potential of compounds structurally related to this compound. For example:

  • A study evaluating derivatives showed that modifications to the naphthalene moiety enhanced anticancer activity, indicating that structural variations can significantly impact biological efficacy.

Q & A

Q. How can researchers optimize synthetic routes for derivatives with modified substituents?

  • Methodological Answer : Adapt condensation or reductive amination strategies used for analogs (e.g., ). Screen reaction conditions (temperature, catalysts) via DOE. Purify via column chromatography (hexane/ethyl acetate gradient) and characterize intermediates with HRMS/NMR .

Key Considerations for Researchers

  • Data Validation : Cross-reference spectral data with computational models and crystallography to resolve ambiguities.
  • Safety : Prioritize QSAR predictions and structural analog data for risk assessment in the absence of compound-specific toxicity studies.
  • Advanced Tools : Leverage TD-DFT, synchrotron XRD, and high-throughput assays to explore photophysical and biological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.